Toliodium chloride
Overview
Description
Toliodium chloride is a positively charged ionic compound, typically found in solid form. It is known for its strong catalytic properties in redox reactions and is often used as a reagent in organic synthesis due to its unique electron transfer characteristics .
Preparation Methods
Toliodium chloride is synthesized through specific chemical reactions that require advanced organic synthesis techniques and equipment. One common method involves the reaction of iodine with toluene in the presence of a chlorinating agent. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Toliodium chloride undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, facilitating the transfer of electrons.
Reduction: It can also participate in reduction reactions, although less commonly.
Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Toliodium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in biochemical studies to understand electron transfer processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which toliodium chloride exerts its effects involves its ability to facilitate electron transfer. It interacts with molecular targets by accepting or donating electrons, thereby influencing various chemical pathways. This property makes it an effective catalyst in redox reactions .
Comparison with Similar Compounds
Toliodium chloride is unique compared to other similar compounds due to its strong catalytic properties and its ability to participate in both oxidation and reduction reactions. Similar compounds include:
- Bis(4-methylphenyl)iodonium chloride
- Diphenyliodonium chloride
These compounds share similar structures but may differ in their reactivity and specific applications .
Properties
IUPAC Name |
bis(4-methylphenyl)iodanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMQETMVLPPTFX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940571 | |
Record name | Bis(4-methylphenyl)iodanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19028-28-5 | |
Record name | Toliodium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methylphenyl)iodanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLIODIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV3QF1EF2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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